molecular formula C18H18FN3O2 B2557636 (5-fluoropyridin-3-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2109439-90-7

(5-fluoropyridin-3-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No.: B2557636
CAS No.: 2109439-90-7
M. Wt: 327.359
InChI Key: NIDUNICNTSNYOY-UHFFFAOYSA-N
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Description

(5-fluoropyridin-3-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a synthetic chemical compound featuring a complex bridged bicyclic structure, which is of significant interest in medicinal chemistry and neuroscience research. The 8-azabicyclo[3.2.1]octane scaffold is a key structural motif in this molecule, recognized for its relevance in the development of compounds that target the central nervous system . This specific scaffold is a nortropane derivative, and its three-dimensional configuration, including the stereochemistry specified as (1R,5S), is critical for its interaction with biological targets, influencing binding affinity and selectivity . The compound's structure is further elaborated with a (5-fluoropyridin-3-yl)methanone group and a (pyridin-3-yloxy) substituent, which are likely to contribute to its physicochemical properties and its ability to engage with specific receptor binding sites. Compounds based on the azabicyclo[3.2.1]octane framework have been investigated for their potential therapeutic applications in a range of neurological disorders and have been explored as modulators of various neuroreceptor families . The presence of the fluoropyridine ring is a common strategy in drug design to modulate a compound's metabolic stability, membrane permeability, and binding interactions. This product is provided for research purposes to facilitate the study of such complex molecular architectures and their biological activities. It is intended For Research Use Only and is not for diagnostic or therapeutic procedures. Researchers should handle this compound with care, in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

(5-fluoropyridin-3-yl)-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O2/c19-13-6-12(9-21-10-13)18(23)22-14-3-4-15(22)8-17(7-14)24-16-2-1-5-20-11-16/h1-2,5-6,9-11,14-15,17H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDUNICNTSNYOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC(=CN=C3)F)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The 8-azabicyclo[3.2.1]octane core is a common feature among the following analogs, but substituent variations lead to divergent properties:

Structural and Functional Differences

Table 1: Comparative Analysis of Key Analogs
Compound Structure Substituents on Bicyclo[3.2.1]octane Notable Features Bioactivity/Applications Reference
Target Compound 3-(pyridin-3-yloxy) Fluoropyridine enhances stability; pyridinyloxy may improve binding. Hypothesized neurological or antimicrobial activity (structural inference). -
(5-bromopyridin-3-yl)(3-(triazolyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone 3-(2H-1,2,3-triazol-2-yl) Bromine increases lipophilicity; triazole may confer kinase inhibition potential. No explicit data, but triazole analogs often exhibit kinase activity.
(4-chlorophenyl)(3-(phenylamino)-8-azabicyclo[3.2.1]octan-8-yl)methanone 3-(phenylamino) Chlorophenyl group enhances electron-withdrawing effects; phenylamino may modulate solubility. Demonstrated in vitro antibacterial activity against Gram-positive bacteria.
(1R,3R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl esters 8-methyl, ester groups (e.g., 2-hydroxy-3-phenylpropanoate) Methyl group reduces basicity; esters may undergo hydrolysis in vivo. Pharmacopeial focus on optical rotation, suggesting stereochemical relevance for drug formulation.
Triazole-carbonyl derivative () 3-(4H-1,2,4-triazole-3-carbonyl) Complex pyrazolo-pyrimidine substituents; likely targets kinases or growth factor receptors. No explicit data, but structural similarity to kinase inhibitors (e.g., imatinib analogs).
Anisodamine derivative () 6-hydroxy, 8-methyl, 3-hydroxy-2-phenylpropanoate ester Methyl and hydroxy groups influence solubility; ester linkage for prodrug activation. Anticholinergic activity; used clinically for microcirculatory disorders.

Key Research Findings

A. Substituent Impact on Bioactivity
  • Halogen Effects : The target compound’s 5-fluoropyridinyl group may offer superior metabolic stability compared to the 5-bromo () and 4-chloro () analogs, as fluorine reduces susceptibility to enzymatic degradation .
  • Antibacterial Potential: The phenylamino substituent in ’s compound correlates with antibacterial activity, suggesting the target compound’s pyridinyloxy group could similarly interact with bacterial targets if optimized .
B. Physicochemical Properties
  • Fluorine balances lipophilicity and solubility .
  • Stereochemical Influence : The 8-methyl group in and alters nitrogen basicity, affecting protonation states and solubility under physiological conditions .
C. Pharmacological Profiles
  • Ester vs. Methanone: Ester-containing analogs () may act as prodrugs, whereas the target compound’s methanone linkage provides direct activity without metabolic activation .
  • Triazole and Pyridine Moieties : The triazole group () is associated with kinase inhibition, while pyridine rings (target compound, ) often target neurotransmitter receptors or enzymes .

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